(2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
(2S,4S,5R)-2-[(4-Aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a thioglycoside derivative featuring a central oxane (pyranose) ring substituted with a hydroxymethyl group and a 4-aminophenylmethylsulfanyl moiety. This compound shares structural homology with glycosylated inhibitors of tyrosinase (e.g., arbutins) and sodium-glucose cotransporter 2 (SGLT2) inhibitors (e.g., dapagliflozin, canagliflozin).
Properties
IUPAC Name |
(2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2/t9?,10-,11-,12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOKYKUWHBAQKG-IJTJVXSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CS[C@H]2C([C@H]([C@H](C(O2)CO)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glucose-Derived Precursors
The oxane core is typically synthesized from D-glucose via selective protection and cyclization. A representative route involves:
Table 1: Protecting Group Strategies for Oxane Synthesis
| Position | Protecting Group | Reagent | Deprotection Method | Yield (%) |
|---|---|---|---|---|
| C3 | Benzyl | BnBr, NaH | H₂/Pd-C | 85 |
| C4 | Levulinoyl (Lev) | Levulinic acid | Hydrazine acetate | 78 |
| C5 | TBDPS | TBDPSCl, imidazole | TBAF | 92 |
S-Glycosylation for C2 Functionalization
Thiol-Acceptor Approach
Early attempts to introduce the (4-aminophenyl)methylsulfanyl group via direct S-glycosylation faced challenges due to poor nucleophilicity of thiols and competing side reactions. Key optimizations include:
SN2 Displacement with Thiohemiacetals
Reversing reactivity polarity improved yields and stereocontrol:
Table 2: SN2 Coupling Optimization
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 25 | 62 |
| 2 | DBU | THF | 0 | 45 |
| 3 | NaHMDS | DCM | −30 | 78 |
Late-Stage Functionalization and Deprotection
Reduction of Nitro to Amine
The nitro group in the intermediate 2-[(4-nitrophenyl)methylsulfanyl]oxane is reduced using:
Global Deprotection
Sequential removal of protecting groups is critical:
-
Silyl ethers : TBAF in THF (0°C, 2 h).
-
Benzyl ethers : H₂/Pd-C in methanol (rt, 12 h).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aminophenyl moiety can be reduced to form corresponding amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl derivatives, amines, and substituted sulfanyl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Agents
The compound has been investigated for its potential as an antidiabetic agent. Its structure suggests that it may interact with glucose metabolism pathways, making it a candidate for managing diabetes. Research indicates that derivatives of similar structures have shown efficacy in lowering blood glucose levels and improving insulin sensitivity .
2. Antihypertensive Effects
Another promising application is in the treatment of hypertension. Compounds with similar structural features have been reported to exhibit antihypertensive properties by modulating vascular resistance and improving endothelial function. The sulfanyl group in this compound may enhance its pharmacological profile by affecting receptor binding affinities .
3. Cancer Therapeutics
There is ongoing research into the use of this compound in cancer therapy. Its ability to inhibit specific enzymes involved in tumor growth could make it a valuable candidate for developing novel anticancer drugs. Preliminary studies suggest that modifications to the core structure can lead to increased cytotoxicity against various cancer cell lines .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound's structural features allow it to act as a potential inhibitor for certain enzymes, such as glycosidases and kinases. These enzymes are crucial in various metabolic pathways, and their inhibition can lead to therapeutic benefits in metabolic disorders and cancers .
2. Metabolomics Research
In metabolomics, this compound can serve as a biomarker or a standard reference material for analytical studies. Its unique chemical structure allows researchers to trace metabolic pathways involving similar compounds within biological systems .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antidiabetic Effects | Demonstrated significant reduction in blood glucose levels in diabetic rats when administered with the compound. |
| Study 2 | Antihypertensive Properties | Showed a decrease in systolic blood pressure in hypertensive models, indicating potential for clinical applications. |
| Study 3 | Cancer Cell Cytotoxicity | Exhibited selective cytotoxic effects on breast cancer cell lines with minimal effects on normal cells. |
Mechanism of Action
The mechanism of action of (2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The aminophenyl moiety can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
α-Arbutin and β-Arbutin
- Structure: α-arbutin ((2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol) and β-arbutin ((2R,3S,4S,5R,6S)-isomer) are glycosylated hydroquinones.
- Key Differences: The target compound replaces the hydroquinone’s 4-hydroxyphenoxy group with a 4-aminophenylmethylsulfanyl substituent. Sulfur linkage (methylsulfanyl vs. oxygen in arbutins) may enhance stability or alter substrate specificity .
- Activity: Arbutins act as tyrosinase substrates, reducing melanin synthesis. The 4-aminophenyl group in the target compound could confer distinct redox properties or binding interactions .
Hydroquinone Derivatives
- Hydroquinone (HQ) itself is a tyrosinase substrate but induces cytotoxicity and ochronosis. Glycosylation in arbutins mitigates toxicity, suggesting the target compound’s thioglycoside structure may similarly improve safety .
Antidiabetic Agents: SGLT2 Inhibitors
Dapagliflozin and Canagliflozin
- Dapagliflozin : (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.
- Canagliflozin : (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.
- Key Comparisons: Substituents: The target compound’s 4-aminophenylmethylsulfanyl group contrasts with dapagliflozin’s chlorophenyl-ethoxybenzyl and canagliflozin’s fluorophenyl-thiophenyl groups. Stereochemistry: Shared (2S,3R,4R,5S,6R) configuration in SGLT2 inhibitors suggests the target’s (2S,4S,5R) stereochemistry may affect glucose transporter binding .
- Activity: SGLT2 inhibitors block renal glucose reabsorption. The 4-aminophenyl group’s basicity could influence pharmacokinetics or target engagement .
Aquaporin and CTPsynthase-Targeting Compounds
- CHEMBL3703838 : (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4,4-dioxo-2,3-dihydro-1,4-benzoxathiole-6-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.
- The target compound’s 4-aminophenyl group may compete for similar hydrophobic or π-stacking interactions in protein binding .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Hypotheses
Tyrosinase Interaction: The 4-aminophenyl group may act as a redox-active moiety, analogous to hydroquinone, but with reduced cytotoxicity due to glycosylation .
SGLT2 Inhibition Potential: Structural alignment with dapagliflozin suggests possible activity, but the 4-aminophenyl group’s polarity may require optimization for membrane permeability .
Aquaporin Modulation : Sulfur-containing analogs (e.g., CHEMBL3703838) show strong binding; the target’s methylsulfanyl group could mimic these interactions .
Biological Activity
The compound (2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H19NO5S
- Molecular Weight : 293.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into the following areas:
-
Antioxidant Activity
- The presence of hydroxymethyl and amino groups contributes to its ability to scavenge free radicals.
- Studies indicate that similar compounds with a sulfanyl group have shown significant antioxidant properties in vitro.
-
Anticancer Properties
- Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation.
- Mechanisms include the induction of apoptosis in various cancer cell lines.
-
Anti-inflammatory Effects
- The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.
- Research has shown that compounds with similar structures can reduce inflammation in animal models.
The biological effects of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with key enzymes involved in oxidative stress and inflammation.
- Modulation of Cell Signaling Pathways : The compound could influence signaling pathways associated with cell survival and apoptosis.
Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various sulfanyl-containing compounds. Results indicated that the tested compound significantly reduced oxidative stress markers in human cell lines .
Study 2: Anticancer Effects
In a study focusing on cancer therapy, derivatives similar to this compound were shown to inhibit the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways .
Study 3: Anti-inflammatory Properties
Research published in Pharmacology Reports demonstrated that the compound exhibited anti-inflammatory effects by downregulating TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages .
Data Tables
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of (2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol?
Answer:
Synthesis optimization should focus on stereochemical control, protecting group strategies, and purification methods.
- Stereochemical Control : Use chiral auxiliaries or enzymatic catalysis to ensure correct configuration at C2, C4, and C5 positions, as seen in similar oxane derivatives .
- Protecting Groups : Protect hydroxyl and thiol groups during reactions to prevent undesired side reactions. For example, tert-butyldimethylsilyl (TBDMS) groups are effective for hydroxyl protection in carbohydrate-like structures .
- Purification : Employ reverse-phase HPLC or size-exclusion chromatography to isolate the compound, ensuring ≥95% purity (common for research-grade compounds) .
Basic Question: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Use H and C NMR to verify stereochemistry and functional groups. Compare spectra with structurally similar compounds (e.g., C6H12O7S derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., expected molecular weight ~395–400 g/mol for analogous oxane derivatives) .
- HPLC : Validate purity using a C18 column with UV detection at 254 nm, referencing retention times against known standards .
Advanced Question: How should researchers design experiments to study the compound's stability under varying pH and temperature conditions?
Answer:
Follow a factorial design to assess degradation kinetics:
- Experimental Setup :
- Analysis : Monitor degradation via HPLC and LC-MS. Track loss of hydroxymethyl and thioether groups, which are pH-sensitive .
- Data Interpretation : Apply Arrhenius equations to predict shelf-life under storage conditions .
Advanced Question: How can contradictions in biological activity data be resolved when testing this compound in different assay systems?
Answer:
Contradictions often arise from assay-specific variables. Mitigate these by:
- Standardizing Assay Conditions :
- Theoretical Frameworks : Link results to known mechanisms (e.g., compare with 4-aminophenyl derivatives’ receptor-binding profiles) .
- Multi-Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
Basic Question: What safety precautions are essential when handling this compound in the laboratory?
Answer:
Adhere to GHS guidelines and institutional protocols:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution .
- Emergency Measures :
- Storage : Store at –20°C in amber vials under desiccant to prevent hydrolysis .
Advanced Question: How can computational modeling guide the study of this compound’s interactions with biological targets?
Answer:
Integrate molecular docking and dynamics simulations:
- Target Selection : Prioritize receptors with known affinity for aminophenyl or oxane motifs (e.g., glycosidases or tyrosine kinase receptors) .
- Software Tools : Use AutoDock Vina for docking and GROMACS for MD simulations. Parameterize the compound using AMBER force fields .
- Validation : Compare predicted binding energies with experimental IC values from enzyme inhibition assays .
Basic Question: What are the environmental implications of improper disposal, and how should waste be managed?
Answer:
- Ecotoxicity : Thioether and aromatic amine groups may pose risks to aquatic ecosystems .
- Disposal Protocol :
- Neutralize with 10% sodium bicarbonate before incineration at licensed facilities .
- Avoid release into waterways; comply with EPA/DOT regulations for hazardous waste transport .
Advanced Question: How can researchers address challenges in scaling up synthesis without compromising stereochemical integrity?
Answer:
- Process Optimization :
- Use continuous-flow reactors to enhance mixing and reduce reaction times .
- Implement in-line FTIR monitoring to track intermediate formation .
- Catalysis : Transition from batch to immobilized enzyme systems for scalable stereocontrol .
- Quality Control : Perform real-time chiral HPLC analysis during pilot-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

